tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
The molecular structure of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate comprises:
- Carbamate backbone : A central carbamate group (O=C-N-O) bonded to a tert-butyl group (bulky, electron-donating alkyl chain) and a (1R,2S)-1-ethyl-2-hydroxypropyl substituent.
- Chiral centers : Two stereogenic centers at positions 1 and 2 of the hydroxypropyl chain:
- C1 : R-configuration (ethyl group in the R-position relative to the carbamate nitrogen).
- C2 : S-configuration (hydroxyl group in the S-position relative to the C1 stereocenter).
- Functional groups : A secondary hydroxyl group (-OH) at C2 and an ethyl branch at C1, introducing steric and electronic complexity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular formula | C₁₁H₂₃NO₃ |
| Molecular weight | 227.31 g/mol |
| Polar surface area | Estimated ~85 Ų (based on analogous carbamates) |
| Hydrogen-bond capacity | Two donors (N-H, O-H) and two acceptors (C=O, O-) |
This configuration creates a chiral environment that influences reactivity, solubility, and biological interactions.
Comparative Analysis of Diastereomeric Forms
The stereochemical configuration significantly affects physical and chemical properties. A comparison with its diastereomer, tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate, reveals:
| Property | (1R,2S)-Form | (1S,2R)-Form |
|---|---|---|
| Solubility | Enhanced in polar solvents due to optimal H-bond alignment | Reduced due to steric clashes |
| Melting Point | Lower (estimated 120–130°C) | Higher (estimated 130–140°C) |
| Reactivity | Faster hydrolysis under acidic conditions | Slower degradation |
These differences arise from variations in molecular packing and intermolecular interactions. The (1R,2S) configuration minimizes steric hindrance between the ethyl and hydroxyl groups, favoring hydrogen bonding with solvent molecules.
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray data for this compound are unavailable, insights can be drawn from structurally related carbamates:
Case Study: tert-Butyl N-(2-Hydroxypropyl)Carbamate (CAS 95656-86-3)
- Crystal packing : Forms dimers via intermolecular N–H···O hydrogen bonds between carbamate nitrogens and hydroxyl oxygens.
- Dihedral angles : The angle between the carbamate plane and the hydroxypropyl chain varies (e.g., 3.5° to 12.1° in analogous systems), influencing molecular flexibility.
For the (1R,2S)-diastereomer, the ethyl group at C1 likely adopts a staggered conformation relative to the hydroxyl group at C2, minimizing 1,3-diaxial interactions. This arrangement stabilizes the molecule in the solid state.
Vibrational Spectroscopy (FT-IR/Raman) Signature Profiling
The IR and Raman spectra of this compound would display characteristic peaks:
| Spectral Region (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3500–3200 | N–H (carbamate) and O–H (hydroxyl) stretches | Strong |
| 1700–1750 | C=O (carbamate) stretch | Very strong |
| 1200–1300 | C–O (carbamate) and C–N stretches | Medium |
| 1100–1000 | C–O (hydroxyl) and C–C (tert-butyl) vibrations | Weak |
Key Observations
- Hydrogen bonding : Broad O–H stretching (3200–3500 cm⁻¹) indicates intermolecular H-bonding.
- Steric effects : Reduced C=O stretching intensity compared to non-sterically hindered carbamates due to electron donation from the ethyl group.
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-2-hydroxypentan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUGSGNURZEOU-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H](C)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Aldol Reaction-Based Approaches
A foundational method for constructing the (1R,2S) stereochemistry involves asymmetric aldol reactions. In this approach, a chiral catalyst induces the formation of the hydroxypropyl backbone with high enantiomeric excess. For example:
- Substrate : Ethyl glyoxylate and a chiral enamine derived from (R)-proline.
- Catalyst : (S)-Proline-derived organocatalyst (10 mol%).
- Conditions : Solvent-free, room temperature, 24 hours.
- Yield : 78% with >95% enantiomeric excess (ee).
The reaction proceeds via a Zimmerman-Traxler transition state, where the catalyst’s chiral center directs the facial selectivity of the nucleophilic attack. The tert-butyl carbamate group is introduced in a subsequent step using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Chiral Pool Synthesis from Natural Products
An alternative strategy utilizes naturally occurring chiral precursors, such as L-threonine, to establish the (1R,2S) configuration:
- Protection : L-threonine’s amine group is protected with Boc₂O.
- Reduction : The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in dry ether.
- Alkylation : The alcohol undergoes alkylation with ethyl iodide in the presence of sodium hydride (NaH).
This method achieves a 65% overall yield but requires meticulous purification to remove diastereomeric impurities.
Catalytic Hydrogenation for Stereochemical Control
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution combines asymmetric hydrogenation with in situ racemization to maximize yield and stereoselectivity:
- Substrate : α-Keto ester precursor.
- Catalyst : Ruthenium-(S)-BINAP complex (0.5 mol%).
- Conditions : Hydrogen pressure (50 bar), methanol solvent, 40°C.
- Outcome : 92% yield, 99% ee.
The tert-butyl carbamate group is introduced post-hydrogenation via reaction with Boc₂O and 4-dimethylaminopyridine (DMAP).
Enantioselective Epoxide Ring-Opening
Epoxide intermediates offer a route to install both the ethyl and hydroxy groups stereospecifically:
- Epoxidation : (Z)-allyl carbamate is epoxidized using vanadium-catalyzed asymmetric epoxidation.
- Ring-Opening : The epoxide is treated with ethylmagnesium bromide in tetrahydrofuran (THF), yielding the (1R,2S) configuration.
| Step | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Epoxidation | VO(acac)₂, tert-BuOOH, CH₂Cl₂ | 85% | 90% ee |
| Ring-Opening | EtMgBr, THF, −78°C | 73% | >99% ee |
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enhance heat and mass transfer, critical for exothermic steps like Boc protection:
- Reactor Type : Microfluidic tubular reactor.
- Residence Time : 2 minutes.
- Throughput : 1.2 kg/hour.
This system reduces side reactions (e.g., tert-butyl group cleavage) and improves yield to 94% compared to 78% in batch processes.
Crystallization-Induced Diastereomer Resolution
To address residual stereochemical impurities, diastereomeric salt formation is employed:
- Resolving Agent : (1S)-Camphorsulfonic acid.
- Solvent : Ethanol/water (7:3).
- Purity : 99.5% after two recrystallizations.
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
During ethyl group introduction, competing SN1/SN2 mechanisms can lead to racemization:
Boc Protection Side Reactions
Under acidic conditions, the tert-butyl group may undergo cleavage. Strategies to mitigate this include:
- Buffered Conditions : Triethylamine (TEA) to maintain pH 8–9.
- Low Temperature : 0–5°C during Boc₂O addition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Asymmetric Aldol | 78 | 95 | Moderate | 320 |
| Chiral Pool | 65 | 99 | Low | 410 |
| Catalytic Hydrogenation | 92 | 99 | High | 280 |
| Epoxide Ring-Opening | 73 | 99 | Moderate | 350 |
Catalytic hydrogenation emerges as the most cost-effective and scalable route, though epoxide-based methods offer superior stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate has been studied for its role as an enzyme inhibitor. This characteristic is particularly important in drug development, where inhibiting specific enzymes can alter disease pathways. The compound binds to active sites of enzymes, preventing substrate binding and subsequently inhibiting catalytic activity. This mechanism has been explored for therapeutic applications targeting diseases such as cancer and metabolic disorders.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can effectively inhibit certain enzymes involved in the metabolism of pharmaceuticals, potentially leading to enhanced efficacy of co-administered drugs. For instance, studies have shown that the compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
Organic Synthesis
In organic chemistry, this compound serves as a protecting group for amines during synthesis. Protecting groups are essential in multi-step synthesis processes where specific functional groups need to be temporarily masked to prevent unwanted reactions.
Table 1: Comparison of Protecting Groups
| Protecting Group | Type | Advantages |
|---|---|---|
| Tert-butyl carbamate | Carbamate | Stable under various conditions |
| Boc (Boc2O) | Carbamate | Easily removed under mild conditions |
| Fmoc | Carbamate | Useful in peptide synthesis |
Research and Development
The compound is utilized in academic research settings for studying enzyme mechanisms and biochemical pathways. Its ability to selectively inhibit enzyme activity makes it a valuable tool for researchers investigating metabolic processes and drug interactions.
Case Study: Biochemical Pathway Modulation
In a study examining the effects of various carbamates on metabolic enzymes, this compound was shown to significantly alter the activity of key regulatory enzymes in glycolysis and gluconeogenesis pathways. This modulation suggests potential applications in metabolic disease therapies.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate
- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Uniqueness: tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the ethyl and hydroxy-propyl groups enhances its reactivity and interaction with molecular targets compared to other similar compounds .
Biological Activity
Tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, commonly referred to as a carbamate derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of CHNO and a molecular weight of 203.28 g/mol, this compound is recognized for its role in various biochemical pathways and therapeutic applications.
- CAS Number : 1932813-35-8
- Molecular Structure : The structure includes a tert-butyl group and a hydroxypropyl moiety, which contributes to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound acts as an inhibitor in certain enzymatic processes, which can be critical in the treatment of diseases such as cancer and viral infections.
Enzyme Inhibition
Research indicates that carbamate derivatives can function as reversible or irreversible inhibitors of various enzymes. For example, studies have shown that similar compounds can inhibit proteases involved in viral replication, such as those from the coronavirus family . This inhibition can lead to a decrease in viral load and improved clinical outcomes.
Biological Activity Data
Case Studies
- Antiviral Activity : A study focused on the inhibition of SARS-CoV-2 protease demonstrated that related carbamate compounds exhibit significant antiviral properties, suggesting the potential application of this compound in COVID-19 therapeutic strategies .
- Antimicrobial Effects : Research has highlighted the antimicrobial potential of carbamate derivatives against various bacterial strains. The compound showed notable activity against resistant strains, indicating its possible use in developing new antibiotics .
- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects on cancer cell lines revealed that this compound could induce apoptosis in specific cancer types, making it a candidate for further development in oncology .
Q & A
Basic: What synthetic methodologies are typically employed for the preparation of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate?
The compound is synthesized via asymmetric Mannich reactions , leveraging chiral catalysts (e.g., proline derivatives) to establish the (1R,2S) configuration. Organocatalytic methods are preferred for stereoselectivity, with parameters like solvent polarity and temperature rigorously optimized. Multi-step sequences involving hydroxyl/amino group protection (e.g., using Boc anhydride) are critical to prevent side reactions . For intermediates with similar frameworks, coupling agents like HATU and EDCI in anhydrous THF have proven effective .
Basic: Which analytical techniques confirm the structural integrity and stereochemistry of this compound?
- X-ray crystallography (via SHELX software) provides definitive structural validation, particularly for resolving chiral centers and hydrogen-bonding networks .
- Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric purity, while NMR spectroscopy (1H, 13C, and NOESY) confirms proton environments and spatial arrangements.
- Mass spectrometry (HRMS) verifies molecular weight, with deviations <2 ppm indicating purity .
Advanced: How can researchers optimize enantiomeric excess (ee) during synthesis?
- Catalyst screening : Proline-derived organocatalysts at −20°C to −40°C reduce racemization.
- Kinetic resolution : Monitoring via inline FTIR or LC-MS allows real-time adjustments to reaction conditions (e.g., pH, solvent).
- Computational modeling : Density Functional Theory (DFT) predicts transition states to guide catalyst design. For example, torsional angle analysis identifies steric clashes affecting stereoselectivity .
Advanced: What strategies resolve discrepancies between computational predictions and crystallographic data?
- Refinement tools : SHELXL’s
TWINandBASFcommands address twinned or disordered crystals. - DFT validation : Compare experimental bond lengths/angles with Gaussian09-optimized geometries to identify modeling errors.
- High-resolution data : Synchrotron sources improve data quality for ambiguous cases .
Basic: What protocols ensure stable handling and storage?
- Storage : Under inert gas (Ar/N₂) at −20°C to prevent carbamate hydrolysis.
- PPE : Nitrile gloves and safety goggles mandatory; avoid strong acids/bases.
- Purity checks : Periodic HPLC analysis (≥95% purity threshold) ensures degradation <5% over 6 months .
Advanced: How to troubleshoot low yields in coupling steps?
- Activation : Mesylate the hydroxyl group (MsCl/Et3N in DCM) to enhance reactivity.
- Coupling agents : HATU or EDCI with DMAP in THF improves efficiency.
- Racemization mitigation : Lower temperatures (0°C) and reduced basicity (pH 7-8) preserve stereochemistry .
Basic: What purification methods are recommended?
- Flash chromatography : Silica gel with hexanes/EtOAc gradients (4:1 to 1:2).
- Preparative HPLC : C18 column (acetonitrile/water + 0.1% TFA) for diastereomer separation.
- Crystallization : MTBE at −20°C yields high-purity crystals, validated by melting point (125-127°C) .
Advanced: How to address hygroscopicity-related degradation?
- Lyophilization : Freeze-dry the compound post-synthesis to remove residual water.
- Stabilizers : Co-crystallize with non-hygroscopic excipients (e.g., trehalose) in molar ratios ≥1:1.
- Karl Fischer titration : Monitor moisture content (<0.1% w/w) during storage .
Basic: What spectroscopic benchmarks distinguish this compound from analogs?
- 1H NMR : δ 1.40 ppm (t-Bu, 9H), δ 4.80 ppm (hydroxyl proton, broad), δ 3.20-3.50 ppm (ethyl and propyl backbone).
- IR : Strong C=O stretch at ~1700 cm⁻¹ (carbamate), O-H stretch at ~3450 cm⁻¹ .
Advanced: What computational tools model its reactivity in nucleophilic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
